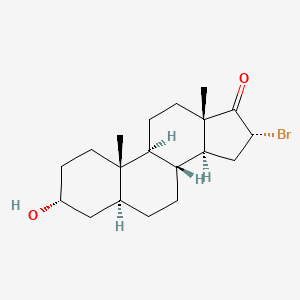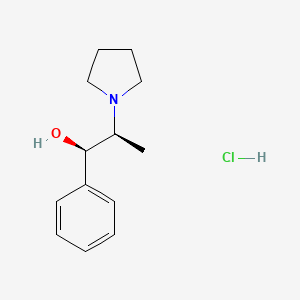
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacology
The compound "1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride" has been investigated for its potential neuroprotective effects. One study describes the synthesis, biological activity, and stereochemical assignment of a related compound, showcasing its potent and stereoselective antagonism of the NMDA receptor. This antagonist is proposed as a potential treatment for ischemic stroke, highlighting its significance in neuropharmacological research due to its neuroprotective properties (S. Moe et al., 1999).
Synthetic Chemistry
In synthetic chemistry, the versatility of fluoro-phenyl compounds is well-documented. A study on the synthesis of 3-fluoro-1-aminoadamantane and its derivatives demonstrates the methodological advancements in creating fluorinated compounds. This research outlines a convenient and rapid three-step reaction sequence, underscoring the compound's role in synthetic chemistry and its potential applications in creating novel pharmacological agents (G. L. Anderson et al., 1988).
Materials Science
In the realm of materials science, the compound has been utilized in the synthesis of guanidinium-functionalized anion exchange polymer electrolytes. This research showcases the development of novel polymer electrolytes through an activated fluorophenyl-amine reaction. The resulting materials exhibit significant potential in energy storage and conversion applications, demonstrating the compound's utility beyond pharmacology into advanced materials research (D. Kim et al., 2011).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPTXFDYYLEEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743836 | |
| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2194-88-9 | |
| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)
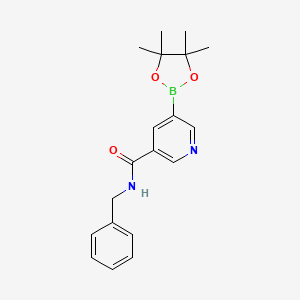
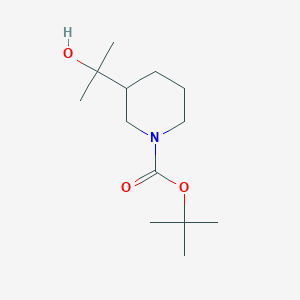
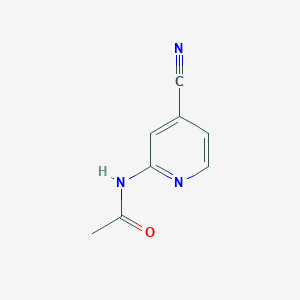
![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)




